(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
The synthesis of (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the pyrazole ring and other substituents through various organic reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features. Similar compounds may include other thiazolidinones, pyrazoles, and derivatives with different substituents. The uniqueness of this compound lies in its specific arrangement of rings and substituents, which may confer distinct properties and activities.
References
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-2-32-23-15-13-19(14-16-23)25-20(18-29(28-25)21-9-5-3-6-10-21)17-24-26(31)30(27(33)34-24)22-11-7-4-8-12-22/h3,5-6,9-10,13-18,22H,2,4,7-8,11-12H2,1H3/b24-17- |
InChI Key |
WVDUTPGJPKWRNQ-ULJHMMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.